Cas no 1909286-73-2 (rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans)

Technical Introduction: rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine (trans) is a chiral pyrrolidine derivative featuring a 4-bromophenyl and nitro substituent at the 3- and 4-positions, respectively, with a benzyl group at the nitrogen. The trans configuration ensures defined stereochemistry, making it valuable for asymmetric synthesis and medicinal chemistry research. The bromophenyl moiety offers versatility for further functionalization via cross-coupling reactions, while the nitro group serves as a potential handle for reduction or substitution. Its rigid pyrrolidine scaffold contributes to conformational stability, aiding in the study of structure-activity relationships. This compound is particularly useful as a synthetic intermediate in the development of pharmacologically active molecules or chiral ligands.
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans structure
1909286-73-2 structure
Product Name:rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
CAS No:1909286-73-2
MF:C17H17BrN2O2
MW:361.233083486557
MDL:MFCD28016315
CID:5246637
PubChem ID:69447483
Update Time:2025-06-11

rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 3-(4-bromophenyl)-4-nitro-1-(phenylmethyl)-, (3R,4S)-
    • rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
    • MDL: MFCD28016315
    • Inchi: 1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1
    • InChI Key: IILNFOQIYDOAQA-DLBZAZTESA-N
    • SMILES: N1(CC2=CC=CC=C2)C[C@@H]([N+]([O-])=O)[C@H](C2=CC=C(Br)C=C2)C1

rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans Pricemore >>

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Additional information on rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans

Recent Advances in the Study of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans (CAS: 1909286-73-2)

The compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans (CAS: 1909286-73-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the importance of this compound as a key intermediate in the synthesis of novel pharmacologically active molecules. The trans configuration of the nitropyrrolidine moiety, combined with the presence of the 4-bromophenyl group, has been shown to confer unique stereochemical and electronic properties that are critical for its biological activity. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and chiral resolution, to obtain enantiomerically pure forms of this compound, which are essential for detailed pharmacological evaluations.

In vitro and in vivo studies have demonstrated that rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans exhibits promising activity against a range of biological targets. Notably, it has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in the treatment of neurological disorders.

Further investigations into the mechanism of action of this compound have revealed its interaction with specific protein targets, leading to the inhibition of key signaling pathways. Structural-activity relationship (SAR) studies have provided insights into the molecular features that contribute to its efficacy, paving the way for the design of more potent and selective derivatives. These findings are supported by computational modeling and X-ray crystallography data, which have elucidated the binding modes of the compound within the active sites of its target proteins.

Despite these promising results, challenges remain in the development of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, the compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans represents a valuable scaffold for the development of new therapeutic agents. Its unique chemical structure and biological activity make it a subject of ongoing research, with the potential to contribute significantly to the advancement of medicinal chemistry and drug discovery. Future studies will likely focus on refining its pharmacological properties and exploring its therapeutic potential in greater detail.

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